2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-13-6-4-11(5-7-13)9-23-10-15(22)21-14-3-1-2-12(8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOJUVFVCQOIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the sulfanyl linkage: This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.
Acylation reaction: The 4-chlorobenzyl sulfide is then reacted with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The trifluoromethyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[(4-chlorobenzyl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
- 2-[(4-chlorobenzyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorobenzyl sulfanyl moiety also imparts distinct properties compared to other similar compounds.
Biological Activity
The compound 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H15ClF3N3S
- Molecular Weight : 445.89 g/mol
- Boiling Point : 545.5 ± 60.0 °C (predicted)
- Density : 1.37 ± 0.1 g/cm³ (predicted)
- pKa : 9.99 ± 0.40 (predicted)
The biological activity of 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can be attributed to its structural features which enable it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group is crucial for the inhibition of specific enzymes, potentially affecting pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.
Biological Activity Overview
Anticancer Studies
A study published in MDPI highlighted that derivative compounds similar to 2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide showed equipotent activity against Jurkat and A-431 cell lines. The molecular dynamics simulations indicated that these compounds interact with the Bcl-2 protein primarily through hydrophobic contacts, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Studies
Research into the antimicrobial properties of related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
